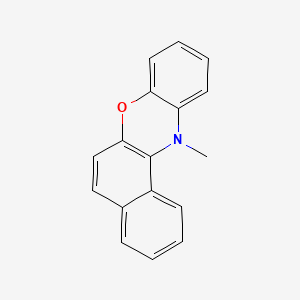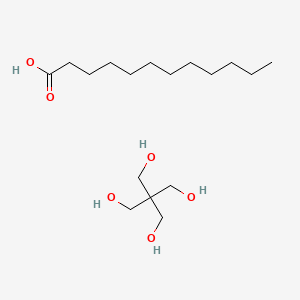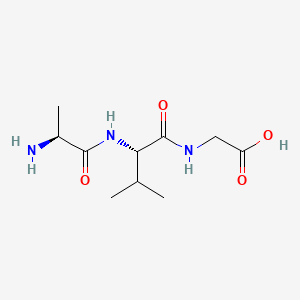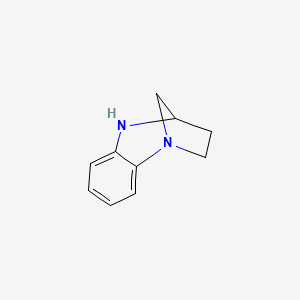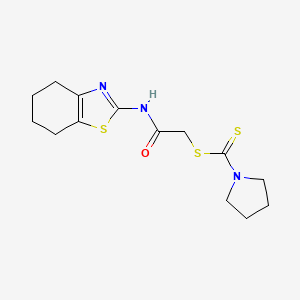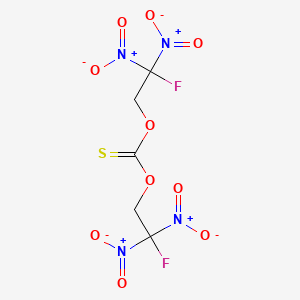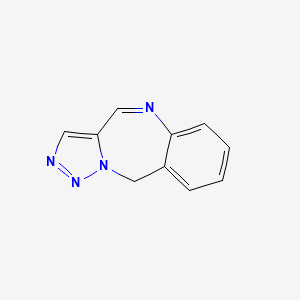
2-((2-Chloroethyl)amino)-4H-3,1-benzoxazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((2-Chloroethyl)amino)-4H-3,1-benzoxazin-4-one is a chemical compound that belongs to the class of nitrogen mustards. Nitrogen mustards are known for their cytotoxic properties and have been used in chemotherapy for the treatment of various cancers. This compound is characterized by the presence of a benzoxazinone ring system and a chloroethylamino group, which contribute to its biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Chloroethyl)amino)-4H-3,1-benzoxazin-4-one typically involves the reaction of 2-chloroethylamine with a suitable benzoxazinone precursor. One common method involves the condensation of 2-chloroethylamine with 2-hydroxybenzamide under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the benzoxazinone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
2-((2-Chloroethyl)amino)-4H-3,1-benzoxazin-4-one undergoes several types of chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxyl or amino groups.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives, depending on the reaction conditions and oxidizing agents used.
Reduction Reactions: Reduction of the compound can lead to the formation of reduced derivatives, which may exhibit different biological activities.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3). The reactions are typically carried out in polar solvents like water or ethanol.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield hydroxyl or amino derivatives, while oxidation can produce various oxidized forms of the compound.
Aplicaciones Científicas De Investigación
2-((2-Chloroethyl)amino)-4H-3,1-benzoxazin-4-one has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other nitrogen mustard derivatives.
Biology: The compound is studied for its cytotoxic effects on cancer cells and its potential use in cancer therapy.
Medicine: It is investigated for its potential as a chemotherapeutic agent, particularly in the treatment of lymphomas and other cancers.
Industry: The compound may be used in the development of new pharmaceuticals and chemical products.
Mecanismo De Acción
The mechanism of action of 2-((2-Chloroethyl)amino)-4H-3,1-benzoxazin-4-one involves the alkylation of DNA. The chloroethyl group forms a highly reactive aziridinium ion, which can alkylate the N7 position of guanine bases in DNA. This alkylation leads to the formation of DNA cross-links, preventing DNA replication and transcription, ultimately resulting in cell death. The compound targets rapidly dividing cells, making it effective against cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Cyclophosphamide: Another nitrogen mustard used in chemotherapy, known for its broad-spectrum antitumor activity.
Chlorambucil: A nitrogen mustard used to treat chronic lymphocytic leukemia and other lymphomas.
Melphalan: Used in the treatment of multiple myeloma and ovarian cancer.
Uniqueness
2-((2-Chloroethyl)amino)-4H-3,1-benzoxazin-4-one is unique due to its specific benzoxazinone ring structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to other nitrogen mustards. Its unique structure may also influence its selectivity and potency against certain types of cancer cells.
Propiedades
Número CAS |
77093-93-7 |
|---|---|
Fórmula molecular |
C10H9ClN2O2 |
Peso molecular |
224.64 g/mol |
Nombre IUPAC |
2-(2-chloroethylamino)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C10H9ClN2O2/c11-5-6-12-10-13-8-4-2-1-3-7(8)9(14)15-10/h1-4H,5-6H2,(H,12,13) |
Clave InChI |
KFSRFZLPZZONHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)OC(=N2)NCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8a-Methyltetrahydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazine-2,4(3H)-dione](/img/structure/B12809856.png)
